N~1~,N~4~-Dipropylbenzene-1,4-diamine, also known as N,N'-dipropyl-p-phenylenediamine, is an organic compound with the molecular formula and a molecular weight of 282.39 g/mol. This compound is classified under the category of aromatic amines and is notable for its applications in various chemical and industrial processes.
The compound can be synthesized through various chemical reactions involving benzene derivatives. It is primarily utilized in the production of dyes, pigments, and as an antioxidant in rubber formulations. The compound's structure consists of two propyl groups attached to a p-phenylenediamine backbone, which contributes to its chemical properties and reactivity.
N~1~,N~4~-Dipropylbenzene-1,4-diamine falls under the classification of:
The synthesis of N~1~,N~4~-Dipropylbenzene-1,4-diamine can be achieved through several methods, with one common approach being the alkylation of p-phenylenediamine. The general reaction involves:
The yield and purity of the synthesized compound can be influenced by several factors:
The molecular structure of N~1~,N~4~-Dipropylbenzene-1,4-diamine is characterized by:
CC(C)c1ccc(N)cc(c1)N(CC(C))
XHGBQKXGZKZBPL-UHFFFAOYSA-N
N~1~,N~4~-Dipropylbenzene-1,4-diamine participates in various chemical reactions typical for aromatic amines:
The reactivity of this compound is influenced by:
The mechanism by which N~1~,N~4~-Dipropylbenzene-1,4-diamine acts in various applications can be summarized as follows:
Research indicates that compounds like N~1~,N~4~-Dipropylbenzene-1,4-diamine exhibit significant antioxidant properties, making them valuable in industrial applications such as rubber manufacturing.
N~1~,N~4~-Dipropylbenzene-1,4-diamine finds applications across various fields:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3